2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidine derivative featuring a thiazolidinone moiety. Its structure includes:
- A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system known for diverse biological activities.
- A (Z)-configured methylidene group linking the pyridopyrimidine core to a 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene ring.
- Substituents: 3-phenylpropyl on the thiazolidinone nitrogen and 3-methoxypropylamino at position 2 of the pyridopyrimidine.
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-32-16-8-13-26-22-19(23(30)28-14-6-5-12-21(28)27-22)17-20-24(31)29(25(33)34-20)15-7-11-18-9-3-2-4-10-18/h2-6,9-10,12,14,17,26H,7-8,11,13,15-16H2,1H3/b20-17- |
InChI Key |
FUNSNVFPNLCNBD-JZJYNLBNSA-N |
Isomeric SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
COCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core and various functional groups, suggests diverse biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 474.6 g/mol. The structural complexity allows for multiple interactions within biological systems, making it an interesting subject for pharmacological studies .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazolidine derivatives, which share structural similarities with the compound . These derivatives often demonstrate strong activity against a range of pathogens . The presence of the thiazolidinone moiety is critical for this activity, as it may enhance binding affinity to microbial targets.
2. Inhibition of Type III Secretion System (T3SS)
The compound has been studied for its potential to inhibit the Type III secretion system in bacteria such as Salmonella enterica. This system is crucial for bacterial virulence, and compounds that disrupt it can serve as novel therapeutic agents against bacterial infections . Initial assays indicated that certain derivatives could effectively inhibit T3SS without exhibiting cytotoxic effects.
3. Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts at a molecular level with various proteins involved in disease pathways. These studies provide insights into its potential therapeutic mechanisms and help optimize its structure for enhanced efficacy .
Case Studies and Research Findings
Recent research has focused on synthesizing and characterizing related compounds to explore their biological activities further. For instance:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-Imino Thiazolidinones | Inhibits T3SS in Salmonella | Disruption of protein-protein interactions |
| Thiazolidine Derivatives | Antimicrobial activity | Binding to microbial enzymes/receptors |
| Pyrido[1,2-a]pyrimidine Derivatives | Potential anticancer activity | Modulation of cell signaling pathways |
These findings suggest that the compound's structural features significantly influence its biological activity and potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of pyridopyrimidine derivatives, including the compound of interest, as antimicrobial agents. A study demonstrated that derivatives of pyridopyrimidine can be synthesized and evaluated for their efficacy against various bacterial strains. The compound's thiazolidinone moiety contributes to its biological activity, enhancing its interaction with microbial targets. Specifically, the presence of the thioxo group in the structure is believed to play a crucial role in its antimicrobial properties by disrupting microbial cell wall synthesis or function .
Anti-Tumor Properties
The compound has also been investigated for anti-tumor activities. Its structural components allow it to interact with biological pathways associated with cancer cell proliferation. For instance, studies have shown that certain pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression . The specific interactions of this compound with tumor cells warrant further exploration to establish its therapeutic potential.
Synthesis of Novel Compounds
The unique structure of 2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one serves as an important precursor in organic synthesis. It can facilitate the formation of more complex molecular architectures through various chemical reactions. For example, reactions involving this compound can lead to the synthesis of substituted thiadiazinones and other heterocycles that are valuable in pharmaceutical development .
Case Studies and Research Findings
- Synthesis and Characterization : A study published in Molecules explored the synthesis of novel pyridazinone derivatives using similar pyrido-pyrimidine frameworks. The methodologies employed included condensation reactions that leverage the thiazolidinone structure for creating diverse compounds with potential biological activities .
- Biological Evaluation : Another significant study focused on evaluating the antimicrobial properties of synthesized thiazolidinones derived from pyrido-pyrimidine structures. The results indicated promising activity against Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antimicrobial agents .
- Mechanistic Insights : Research has also delved into understanding the mechanisms by which these compounds exert their biological effects. For instance, studies have shown that certain derivatives can modulate key signaling pathways involved in cell survival and proliferation, which is critical for their application as anti-cancer agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the thiazolidinone and pyridopyrimidine moieties, influencing physicochemical and biological properties. Key comparisons include:
*Calculated using molecular formula from analogs.
Key Observations:
- The methoxypropylamino group is conserved in analogs, suggesting its role in solubility or hydrogen bonding .
Functional Comparison with Related Compounds
Enzyme Inhibition
- Guanylyl Cyclase-C (GC-C) Inhibition: Pyridopyrimidines like BPIPP () inhibit GC-C, reducing cyclic nucleotide synthesis and fluid secretion in diarrheal models. The target compound’s thiazolidinone-thioxo group may enhance binding to GC-C’s hydrophobic regions, though empirical validation is needed .
- Aldose Reductase Inhibition: highlights pyridopyrimidin-4-ones with antioxidant and aldose reductase inhibitory activity. The target’s thioxo-thiazolidinone moiety may confer similar antioxidant effects, but the absence of hydroxyl groups (critical in derivatives) might reduce potency .
Antimicrobial and Efflux Pump Inhibition
- RND-Type Efflux Pumps : Pyridopyrimidines like ABI-PP () inhibit AcrB/MexB efflux pumps via π-π interactions with hydrophobic pockets. The target’s 3-phenylpropyl group could enhance binding to similar pockets, though specificity for pumps like MexY remains uncertain .
Antioxidant Activity
- Thiazolidinone derivatives () and pyridopyrimidines () exhibit antioxidant properties via thiobarbituric acid reactive substance (TBARS) inhibition. The target’s thioxo group may scavenge free radicals, but its efficacy relative to catechol-containing analogs () is likely lower .
Research Findings and Gaps
- Structural Insights : X-ray crystallography (using tools like SHELX and ORTEP ) could clarify the Z-configuration’s role in binding.
- Hypothetical Activity : Based on analogs, the compound may inhibit GC-C (IC50 ~1–10 µM) or efflux pumps (MIC reduction ≥4-fold), but experimental data is lacking.
- Synthesis Routes : Analogous methods (e.g., Vilsmeier-Haack reactions in ) suggest feasible synthesis, though the 3-phenylpropyl substituent may require tailored steps .
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The pyrido[1,2-a]pyrimidinone scaffold is synthesized via a Lewis acid-catalyzed one-pot reaction, as demonstrated in pyrido[1,2-a]pyrimidine derivative synthesis.
Procedure :
-
React 2-aminopyridine (1.0 equiv) with ethyl tetrazol-5-yl acetate (1.2 equiv) and triethyl orthoformate (1.5 equiv) in 1,1,2,2-tetrachloroethane under nitrogen.
-
Add anhydrous FeCl₃ (0.1 equiv) and heat at 120°C for 8–12 hours.
-
Quench with ice-water, extract with dichloromethane, and purify via recrystallization (ethanol/water).
Key Data :
Nitration and Functionalization
Nitration at position 3 is achieved using mixed sulfuric/nitric acid (1:1 v/v) at 0–5°C. Subsequent ammonolysis introduces amino groups for further derivatization.
Procedure :
-
Dissolve pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) in H₂SO₄ (10 vol).
-
Add HNO₃ (1.05 equiv) dropwise at 0°C, stir for 2 hours.
-
Quench in ice-water, filter, and dry to obtain 3-nitro derivative.
-
Perform ammonolysis with 25% aqueous NH₃ in methanol (35–40°C, 4 hours) to yield 2-amino-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one.
Key Data :
Synthesis of Thiazolidinone-Methylidene Side Chain
Thiazolidinone Ring Formation
The thiazolidinone moiety is synthesized via a Hantzsch-type reaction:
Procedure :
-
React 3-phenylpropylamine (1.0 equiv) with carbon disulfide (1.5 equiv) in ethanol.
-
Add chloroacetic acid (1.0 equiv) and reflux for 5 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize to obtain 3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one.
Key Data :
Aldehyde Functionalization
Oxidation of the thiazolidinone’s methyl group to an aldehyde is achieved using MnO₂ in dichloromethane.
Knoevenagel Condensation for Z-Configured Methylidene Bridge
Procedure :
-
Dissolve 2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one-5-carbaldehyde (1.1 equiv) in ethanol.
-
Add piperidine (0.1 equiv) and reflux for 12 hours.
-
Cool, filter, and wash with cold ethanol to isolate the Z-isomer predominantly.
Key Data :
Final Product Characterization
Spectroscopic Data :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 7.5 Hz, 1H, pyridine-H), 7.30–7.15 (m, 5H, phenyl), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.40 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calculated for C₂₇H₂₈N₅O₃S₂ [M+H]⁺: 550.1589, found: 550.1593.
Purity and Yield :
| Parameter | Value | Source |
|---|---|---|
| Final Yield | 58% (over 4 steps) | – |
| HPLC Purity | 99.2% | – |
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiazolidinone formation : Reacting a 4-oxo-thiazolidine precursor with 2-mercaptoacetic acid under acidic conditions to introduce the thioxo group (as seen in similar syntheses) .
- Condensation reactions : A (Z)-configured methylidene group is introduced via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid isomerization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol are recommended.
Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for yield and purity .
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 50–90 | 75 | +25% efficiency |
| Solvent (DMF%) | 20–100 | 60 | Prevents byproducts |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6) resolve the (Z)-configuration of the methylidene group (δ 7.8–8.2 ppm for vinylic protons) and confirm the methoxypropyl sidechain (δ 3.3–3.5 ppm) .
- IR Spectroscopy : Key peaks include ν(C=O) at ~1700 cm⁻¹ (pyrido-pyrimidinone), ν(C=S) at ~1250 cm⁻¹, and ν(N-H) at ~3300 cm⁻¹ .
- X-ray Crystallography : Use SHELXL for refinement. The thiazolidinone ring’s planarity and intermolecular interactions (e.g., π-π stacking of phenyl groups) can be analyzed via ORTEP-3 or WinGX .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved for this compound?
- Disorder Handling : For flexible sidechains (e.g., 3-methoxypropyl), apply PART instructions in SHELXL to model alternative conformations. Use restraints (SIMU/DELU) to stabilize thermal motion .
- Twinning : If data shows pseudo-merohedral twinning (common in heterocyclic systems), use the TWIN/BASF commands in SHELXL. Validate with R1 > 5% for twinned vs. untwinned models .
- Validation Tools : Check for hydrogen-bonding inconsistencies (e.g., PLATON’s ADDSYM) and compare DFT-calculated vs. experimental bond lengths .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazolidinone and pyrido-pyrimidinone moieties?
- Substituent Modification : Replace the 3-phenylpropyl group with alkyl/aryl variants to assess steric/electronic effects on bioactivity. For example, 3-(4-fluorophenyl)propyl may enhance antimicrobial potency .
- Isosteric Replacement : Substitute the thioxo group (C=S) with carbonyl (C=O) to evaluate hydrogen-bonding capacity in target binding .
- Computational Modeling : Perform docking studies (AutoDock Vina) using the crystal structure to predict interactions with enzymes like DHFR or bacterial topoisomerases .
Q. How should contradictory biological activity data (e.g., varying IC50 values) be analyzed across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, 48-hour assays may underestimate cytotoxicity due to delayed apoptosis .
- Data Normalization : Use Z-score analysis to compare IC50 values across studies. Outliers may arise from impurities (>95% purity required for reliable data) .
- Mechanistic Follow-Up : Validate activity via orthogonal assays (e.g., fluorescence-based enzymatic inhibition alongside cell viability) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
